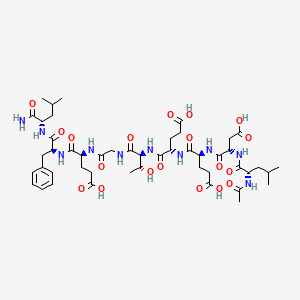
Keap1-Nrf2 probe
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The Keap1-Nrf2 probe is a compound used to study the interaction between Kelch-like ECH-associated protein 1 (Keap1) and nuclear factor erythroid 2-related factor 2 (Nrf2). This interaction is crucial in regulating the cellular response to oxidative stress. The Keap1-Nrf2 pathway plays a significant role in protecting cells from damage caused by reactive oxygen species (ROS) and other electrophilic agents .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The preparation of Keap1-Nrf2 probes often involves the synthesis of peptides or small molecules that can bind to the Keap1 protein. One common method involves the use of fluorescence polarization (FP) displacement assays and time-resolved fluorescence resonance energy transfer (TR-FRET) to assess the binding affinities of Nrf2 peptide inhibitors . The synthetic routes typically include the following steps:
Peptide Synthesis: The Nrf2 peptide is synthesized using solid-phase peptide synthesis (SPPS) techniques.
Industrial Production Methods
Industrial production methods for Keap1-Nrf2 probes are not well-documented, as these compounds are primarily used in research settings. large-scale peptide synthesis techniques and automated peptide synthesizers can be employed to produce these probes in larger quantities.
Analyse Des Réactions Chimiques
Types of Reactions
The Keap1-Nrf2 probe primarily undergoes non-covalent interactions with the Keap1 protein. These interactions can be studied using various biochemical assays. The probe does not typically undergo traditional chemical reactions such as oxidation, reduction, or substitution.
Common Reagents and Conditions
Common reagents used in the preparation and analysis of Keap1-Nrf2 probes include:
Fluorescent Dyes: FITC is commonly used for labeling the Nrf2 peptide.
Assay Buffers: Buffers are used to maintain the appropriate pH and ionic strength for the binding assays.
Major Products Formed
The major product formed from the interaction of the this compound with the Keap1 protein is a stable complex that can be detected using fluorescence-based assays .
Applications De Recherche Scientifique
The Keap1-Nrf2 probe has numerous applications in scientific research, including:
Cancer Research: The Keap1-Nrf2 pathway is implicated in cancer development and progression.
Oxidative Stress Studies: Researchers use the probe to investigate the cellular response to oxidative stress and to identify compounds that can modulate the Keap1-Nrf2 interaction.
Mécanisme D'action
The Keap1-Nrf2 probe functions by binding to the Keap1 protein, thereby preventing the degradation of Nrf2. Under normal conditions, Keap1 binds to Nrf2 and targets it for ubiquitination and subsequent proteasomal degradation. When the probe binds to Keap1, it disrupts this interaction, allowing Nrf2 to accumulate in the cytoplasm and translocate to the nucleus. In the nucleus, Nrf2 activates the transcription of antioxidant-responsive genes, which help protect cells from oxidative damage .
Comparaison Avec Des Composés Similaires
Similar Compounds
Several other compounds are used to study the Keap1-Nrf2 interaction, including:
Bardoxolone methyl: A synthetic triterpenoid that activates Nrf2 by modifying cysteine residues on Keap1.
Sulforaphane: A naturally occurring compound found in cruciferous vegetables that activates Nrf2 by modifying Keap1.
Dimethyl fumarate: An electrophilic compound that activates Nrf2 by modifying Keap1.
Uniqueness
The Keap1-Nrf2 probe is unique in its ability to provide a direct and specific measurement of the Keap1-Nrf2 interaction. Unlike other compounds that activate Nrf2 through indirect mechanisms, the probe allows researchers to study the binding affinity and kinetics of the Keap1-Nrf2 interaction in real-time using fluorescence-based assays .
Propriétés
Formule moléculaire |
C48H72N10O19 |
|---|---|
Poids moléculaire |
1093.1 g/mol |
Nom IUPAC |
(4S)-4-[[2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-acetamido-4-methylpentanoyl]amino]-3-carboxypropanoyl]amino]-4-carboxybutanoyl]amino]-4-carboxybutanoyl]amino]-3-hydroxybutanoyl]amino]acetyl]amino]-5-[[(2S)-1-[[(2S)-1-amino-4-methyl-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C48H72N10O19/c1-23(2)18-31(41(49)70)55-46(75)33(20-27-10-8-7-9-11-27)56-42(71)28(12-15-36(62)63)52-35(61)22-50-48(77)40(25(5)59)58-44(73)30(14-17-38(66)67)53-43(72)29(13-16-37(64)65)54-47(76)34(21-39(68)69)57-45(74)32(19-24(3)4)51-26(6)60/h7-11,23-25,28-34,40,59H,12-22H2,1-6H3,(H2,49,70)(H,50,77)(H,51,60)(H,52,61)(H,53,72)(H,54,76)(H,55,75)(H,56,71)(H,57,74)(H,58,73)(H,62,63)(H,64,65)(H,66,67)(H,68,69)/t25-,28+,29+,30+,31+,32+,33+,34+,40+/m1/s1 |
Clé InChI |
UULDEJYFSBSBCA-PRDVVYQQSA-N |
SMILES isomérique |
C[C@H]([C@@H](C(=O)NCC(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CC(C)C)C(=O)N)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)C)O |
SMILES canonique |
CC(C)CC(C(=O)N)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(CCC(=O)O)NC(=O)CNC(=O)C(C(C)O)NC(=O)C(CCC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CC(=O)O)NC(=O)C(CC(C)C)NC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[(2S)-2-[[(2S)-1-amino-3-(1H-indol-3-yl)-1-oxopropan-2-yl]carbamoyl]-5-phenylpentyl]-[(1R)-2-phenyl-1-(phenylmethoxycarbonylamino)ethyl]phosphinic acid](/img/structure/B12386307.png)




![1-[(2R,5S)-4-hydroxy-5-(iodomethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B12386338.png)
![(N,N'-dicyclohexylcarbamimidoyl) 6-[2-[(2E)-2-[2-chloro-3-[(E)-2-(1-ethyl-3,3-dimethylindol-1-ium-2-yl)ethenyl]cyclohex-2-en-1-ylidene]ethyl]-3,3-dimethyl-2H-indol-1-yl]hexanoate;bromide](/img/structure/B12386340.png)


![[(2S,4S,5S)-3,4-diacetyloxy-6-(hydroxymethyl)-5-[(2S,4S,5S)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl] (1R,4S,5R,9R,10R,11R,12R)-11-hydroxy-5,9-dimethyl-13-methylidene-16-oxotetracyclo[10.2.2.01,10.04,9]hexadecane-5-carboxylate](/img/structure/B12386360.png)

![(2r)-2-[[(1r,2s,3r,4r,5r)-4-Acetamido-2-[(2s,3r,4r,5s,6r)-3-Acetamido-6-(Hydroxymethyl)-4,5-Bis(Oxidanyl)oxan-2-Yl]oxy-6,8-Dioxabicyclo[3.2.1]octan-3-Yl]oxy]propanoic Acid](/img/structure/B12386366.png)

